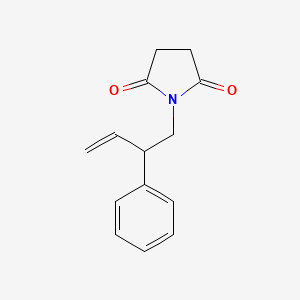
1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with a phenylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione typically involves the reaction of 2-phenylbut-3-en-1-amine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or acetonitrile, with the temperature maintained between 60-80°C. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the phenylbutenyl group.
1-Phenylpyrrolidine-2,5-dione: Contains a phenyl group but lacks the butenyl chain.
1-(2-Phenylethyl)pyrrolidine-2,5-dione: Similar structure but with an ethyl chain instead of a butenyl chain.
Uniqueness
1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione is unique due to the presence of both the phenyl and butenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
86896-51-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(2-phenylbut-3-enyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15NO2/c1-2-11(12-6-4-3-5-7-12)10-15-13(16)8-9-14(15)17/h2-7,11H,1,8-10H2 |
InChI Key |
KLHXODMVYPVZAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CN1C(=O)CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















